5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid
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Overview
Description
5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5th position, a tert-butoxycarbonyl (BOC) protected amino group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID typically involves multi-step organic reactions. One common method starts with the bromination of 2-amino-3-pyridinecarboxylic acid to introduce the bromine atom at the 5th position. This is followed by the protection of the amino group using tert-butoxycarbonyl chloride (BOC-Cl) under basic conditions to form the BOC-protected intermediate. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amide or ester bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Deprotection Reactions: Typically carried out using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and catalysts like DMAP are used.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Deprotected Products: 2-amino-5-bromo-3-pyridinecarboxylic acid.
Coupled Products: Amides or esters depending on the coupling partners.
Scientific Research Applications
5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the BOC-protected amino group allows for selective interactions, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-tert-butylpyrimidine
- tert-Butyl 5-bromo-2-[(tert-butoxycarbonyl)amino]pentanoate
- 5-Bromo-2-[(tert-butoxycarbonyl)amino]benzoic acid
Uniqueness
5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the bromine atom, BOC-protected amino group, and carboxylic acid group makes it a versatile intermediate for various synthetic applications and a valuable tool in medicinal chemistry research .
Properties
Molecular Formula |
C11H13BrN2O4 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)4-6(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
InChI Key |
IAGDCFYFDWBKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
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